Bryostatin 1

Catalog No.
S522173
CAS No.
83314-01-6
M.F
C47H68O17
M. Wt
905.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bryostatin 1

CAS Number

83314-01-6

Product Name

Bryostatin 1

IUPAC Name

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

Molecular Formula

C47H68O17

Molecular Weight

905.0 g/mol

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16-,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1

InChI Key

MJQUEDHRCUIRLF-MEBWOBETSA-N

SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Solubility

t-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

Synonyms

Bryostatin 1; Bryostatin-1; Bryostatin1; NSC-339555; NSC 339555; NSC339555;

Canonical SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Isomeric SMILES

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C\C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

Description

The exact mass of the compound Bryostatin is 904.4457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as t-butanol > 9.2 (mg/ml)50% butanol/water > 3.0 (mg/ml)pet solvent* > 2.8 (mg/ml)soybean oil 1.5 - 3.0 (mg/ml)*peg 400 (60ml)/etoh (30ml)/tween 80 (10 ml) (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339555. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Bryostatins - Supplementary Records. It belongs to the ontological category of cyclic hemiketal in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Bryostatin 1 is a complex marine natural product derived from the bryozoan Bugula neritina. First isolated in the 1960s by George Pettit, its structure was elucidated in 1982. Bryostatin 1 is a potent modulator of protein kinase C, a family of enzymes that play critical roles in various cellular processes, including cell growth, differentiation, and apoptosis. The compound is characterized by its unique macrocyclic structure, which includes a 20-membered lactone ring and multiple functional groups that contribute to its biological activity. Due to its promising therapeutic potential, bryostatin 1 has been investigated for various medical applications, including cancer treatment, neurodegenerative disorders like Alzheimer's disease, and HIV/AIDS therapy .

  • Bryostatin-1 functions as a potent modulator of protein kinase C (PKC) []. It binds to specific PKC isoforms, leading to changes in their activity and influencing various cellular processes, including cell growth, differentiation, and survival. This mechanism is thought to be behind its potential anti-cancer and neuroprotective effects.
  • Studies suggest bryostatin-1 can have dose-dependent toxic effects []. Clinical trials have reported side effects like fatigue, fever, and muscle aches [].
  • Due to its complex structure and limited research on its complete safety profile, further investigation is needed before therapeutic applications can be established.

Cancer

Bryostatin-1 initially gained recognition for its anti-tumor properties. Studies have shown it can induce cell death in cancer cell lines []. It works by activating protein kinase C (PKC), an enzyme involved in regulating cell growth and differentiation []. While the results from initial clinical trials were promising, further studies yielded mixed results []. The challenges of acquiring sufficient quantities of bryostatin-1 from natural sources and its complex structure hinder further research in this area [].

Neurodegenerative Diseases

Bryostatin-1 has shown promise in research on neurodegenerative diseases like Alzheimer's disease. Studies suggest it can promote neuroprotection and improve memory function in animal models []. Bryostatin-1's mechanism of action likely involves its ability to enhance the production of proteins crucial for neuronal health and survival []. Recent research has also explored its potential application in Fragile X syndrome, a genetic condition associated with intellectual disability and autism spectrum disorder []. Similar to Alzheimer's disease, bryostatin-1 seems to improve cognitive function in mouse models of Fragile X [].

That are crucial for its biological activity. The compound primarily acts through the activation of protein kinase C isoforms, particularly PKCα and PKCε, at nanomolar concentrations. Upon binding to these kinases, bryostatin 1 induces their translocation to the cell membrane, leading to their activation through self-phosphorylation. This activation initiates downstream signaling pathways that can promote cell survival and neuroprotection . Additionally, bryostatin 1 has been shown to modulate amyloid precursor protein processing, enhancing the non-amyloidogenic pathway and potentially reducing amyloid-beta accumulation associated with Alzheimer's disease .

Bryostatin 1 exhibits a wide range of biological activities:

  • Neuroprotective Effects: It enhances the synthesis and secretion of brain-derived neurotrophic factor, which is essential for neuronal growth and survival.
  • Antitumor Activity: Bryostatin 1 has demonstrated significant antitumor effects in various cancer models by inducing apoptosis and inhibiting tumor cell proliferation.
  • Immunomodulation: The compound has shown promise in modulating immune responses, particularly in conditions like multiple sclerosis and amyotrophic lateral sclerosis .
  • HIV/AIDS Treatment: Bryostatin 1 has been explored as a potential therapeutic agent for HIV/AIDS due to its ability to activate latent viral reservoirs .

The total synthesis of bryostatin 1 has proven challenging due to its structural complexity. Several synthetic routes have been developed:

  • Convergent Synthesis: A notable method involves the convergent assembly of heavily functionalized pyran rings through a series of reactions including pyran annulation and macrolactonization. This approach allows for the formation of the intricate ring structure characteristic of bryostatin 1 .
  • Wender's Synthesis: Paul A. Wender and colleagues reported one of the shortest total syntheses of bryostatin 1, comprising 29 steps. This method streamlined the synthesis process while maintaining high yields .

These synthetic methods are crucial for producing bryostatin 1 in sufficient quantities for research and potential therapeutic applications.

Bryostatin 1 is being investigated for several therapeutic applications:

  • Cancer Treatment: Clinical trials have explored its efficacy against various cancers, including solid tumors and hematological malignancies. Although results have been mixed regarding its risk-benefit ratio, ongoing research continues to evaluate its potential .
  • Alzheimer's Disease: Bryostatin 1 has shown promise in preclinical models for enhancing cognitive function and reducing amyloid-beta levels. Clinical trials are ongoing to assess its effectiveness in patients with Alzheimer's disease .
  • HIV/AIDS Therapy: The compound's ability to activate latent HIV reservoirs makes it a candidate for combination therapies aimed at eradicating the virus .

Studies on bryostatin 1 have revealed its interactions with various proteins beyond protein kinase C:

  • Protein Kinase C Isoforms: Bryostatin 1 preferentially binds to specific isoforms within the protein kinase C family, exhibiting varying affinities that influence its biological effects. For instance, it shows high affinity for PKCε compared to other isoforms .
  • Neurotrophic Factors: By activating pathways associated with neurotrophic factors like brain-derived neurotrophic factor, bryostatin 1 contributes to neuronal survival and synaptic plasticity .
  • Cellular Signaling Pathways: The compound influences multiple signaling cascades involved in cell proliferation, differentiation, and apoptosis through its interaction with various kinases and receptors within cells .

Bryostatin 1 belongs to a class of compounds known as bryostatins. Other similar compounds include:

  • Bryostatin 2
  • Bryostatin 3
  • Bryostatin 7
  • Bryostatin 9
  • Bryostatin 16

Comparison Table

CompoundStructure ComplexityBiological ActivityUnique Features
Bryostatin 1HighModulates protein kinase CMost studied; significant neuroprotective effects
Bryostatin 2HighSimilar PKC modulationLess potent than Bryostatin 1
Bryostatin 3HighAntitumor activityVariability in biological effects
Bryostatin 7ModerateAntiviral propertiesPotentially effective against HIV
Bryostatin 9ModerateNeuroprotective effectsStructural analog with different potency
Bryostatin 16HighAnticancer activitySimilar mechanism but distinct efficacy

Bryostatin 1 stands out among its analogs due to its extensive research backing and unique efficacy in treating neurodegenerative diseases while also showing promise in cancer therapy.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

4

Exact Mass

904.44565070 g/mol

Monoisotopic Mass

904.44565070 g/mol

Heavy Atom Count

64

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

37O2X55Y9E

Pharmacology

Bryostatin 1 is a macrocyclic lactone isolated from the bryozoan Bugula neritina with antineoplastic activity. Bryostatin 1 binds to and inhibits the cell-signaling enzyme protein kinase C, resulting in the inhibition of tumor cell proliferation, the promotion of tumor cell differentiation, and the induction of tumor cell apoptosis. This agent may act synergistically with other chemotherapeutic agents. (NCI04)

MeSH Pharmacological Classification

Adjuvants, Immunologic

Other CAS

83314-01-6

Wikipedia

Bryostatin

Use Classification

Human drugs -> Rare disease (orphan)

Stability Shelf Life

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr.

Dates

Modify: 2023-08-15
1: Lee Y, Phat C, Hong SC. Structural diversity of marine cyclic peptides and their molecular mechanisms for anticancer, antibacterial, antifungal, and other clinical applications. Peptides. 2017 Sep;95:94-105. doi: 10.1016/j.peptides.2017.06.002. Epub 2017 Jun 10. Review. PubMed PMID: 28610952.
2: Russo P, Kisialiou A, Lamonaca P, Moroni R, Prinzi G, Fini M. New Drugs from Marine Organisms in Alzheimer's Disease. Mar Drugs. 2015 Dec 25;14(1):5. doi: 10.3390/md14010005. Review. PubMed PMID: 26712769; PubMed Central PMCID: PMC4728502.
3: Irie K, Yanagita RC. Synthesis and biological activities of simplified analogs of the natural PKC ligands, bryostatin-1 and aplysiatoxin. Chem Rec. 2014 Apr;14(2):251-67. doi: 10.1002/tcr.201300036. Epub 2014 Feb 20. Review. PubMed PMID: 24677503.
4: Sun MK, Alkon DL. The "memory kinases": roles of PKC isoforms in signal processing and memory formation. Prog Mol Biol Transl Sci. 2014;122:31-59. doi: 10.1016/B978-0-12-420170-5.00002-7. Review. PubMed PMID: 24484697.
5: Kollár P, Rajchard J, Balounová Z, Pazourek J. Marine natural products: bryostatins in preclinical and clinical studies. Pharm Biol. 2014 Feb;52(2):237-42. doi: 10.3109/13880209.2013.804100. Epub 2013 Sep 13. Review. PubMed PMID: 24033119.
6: Abraham I, El Sayed K, Chen ZS, Guo H. Current status on marine products with reversal effect on cancer multidrug resistance. Mar Drugs. 2012 Oct;10(10):2312-21. doi: 10.3390/md10102312. Epub 2012 Oct 19. Review. PubMed PMID: 23170086; PubMed Central PMCID: PMC3497025.
7: Irie K, Yanagita RC, Nakagawa Y. Challenges to the development of bryostatin-type anticancer drugs based on the activation mechanism of protein kinase Cδ. Med Res Rev. 2012 May;32(3):518-35. doi: 10.1002/med.20220. Epub 2010 Nov 9. Review. PubMed PMID: 22539107.
8: Ruan BF, Zhu HL. The chemistry and biology of the bryostatins: potential PKC inhibitors in clinical development. Curr Med Chem. 2012;19(16):2652-64. Review. PubMed PMID: 22506770.
9: Sánchez-Duffhues G, Vo MQ, Pérez M, Calzado MA, Moreno S, Appendino G, Muñoz E. Activation of latent HIV-1 expression by protein kinase C agonists. A novel therapeutic approach to eradicate HIV-1 reservoirs. Curr Drug Targets. 2011 Mar 1;12(3):348-56. Review. PubMed PMID: 20955147.
10: von Schwarzenberg K, Vollmar AM. Targeting apoptosis pathways by natural compounds in cancer: marine compounds as lead structures and chemical tools for cancer therapy. Cancer Lett. 2013 May 28;332(2):295-303. doi: 10.1016/j.canlet.2010.07.004. Epub 2010 Jul 31. Review. PubMed PMID: 20673697.
11: Gonelli A, Mischiati C, Guerrini R, Voltan R, Salvadori S, Zauli G. Perspectives of protein kinase C (PKC) inhibitors as anti-cancer agents. Mini Rev Med Chem. 2009 Apr;9(4):498-509. Review. PubMed PMID: 19356127.
12: Smith AB 3rd, Wuest WM. Evolution of multi-component anion relay chemistry (ARC): construction of architecturally complex natural and unnatural products. Chem Commun (Camb). 2008 Dec 7;(45):5883-95. doi: 10.1039/b810394a. Epub 2008 Sep 30. Review. PubMed PMID: 19030533; PubMed Central PMCID: PMC2769507.
13: Zhang JY, Fu LW. [Advance of several types of important marine antitumor drugs]. Yao Xue Xue Bao. 2008 May;43(5):435-42. Review. Chinese. PubMed PMID: 18717327.
14: Singh R, Sharma M, Joshi P, Rawat DS. Clinical status of anti-cancer agents derived from marine sources. Anticancer Agents Med Chem. 2008 Aug;8(6):603-17. Review. PubMed PMID: 18690825.
15: Fährmann M. Targeting protein kinase C (PKC) in physiology and cancer of the gastric cell system. Curr Med Chem. 2008;15(12):1175-91. Review. PubMed PMID: 18473812.
16: Banerjee S, Wang Z, Mohammad M, Sarkar FH, Mohammad RM. Efficacy of selected natural products as therapeutic agents against cancer. J Nat Prod. 2008 Mar;71(3):492-6. doi: 10.1021/np0705716. Epub 2008 Feb 27. Review. PubMed PMID: 18302335.
17: Le Tourneau C, Raymond E, Faivre S. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison. Curr Pharm Des. 2007;13(33):3427-39. Review. PubMed PMID: 18045196.
18: Sun MK, Alkon DL. Bryostatin-1: pharmacology and therapeutic potential as a CNS drug. CNS Drug Rev. 2006 Spring;12(1):1-8. Review. PubMed PMID: 16834754.
19: Rochford R, Feuer G, Orem J, Banura C, Katongole-Mbidde E, Mwanda WO, Moormann A, Harrington WJ, Remick SC. Strategies to overcome myelotoxic therapy for the treatment of Burkitt's and AIDS-related non-Hodgkin's lymphoma. East Afr Med J. 2005 Sep;82(9 Suppl):S155-60. Review. PubMed PMID: 16619692.
20: Piel J. Bacterial symbionts: prospects for the sustainable production of invertebrate-derived pharmaceuticals. Curr Med Chem. 2006;13(1):39-50. Review. PubMed PMID: 16457638.

Explore Compound Types